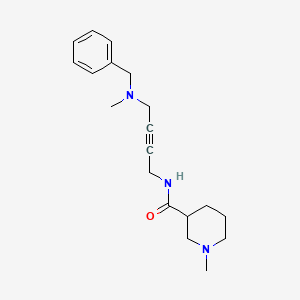
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a synthetic compound that has been of interest to researchers in various fields due to its potential applications in scientific research. In
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate is a compound that finds applications in various chemical synthesis processes. Its utility is often seen in the preparation of more complex heterocyclic compounds. For instance, it serves as a precursor in the efficient synthesis of 1-oxo-1,2-dihydrobenzo[b][1,6]naphthyridine-4-carbonitriles through a process involving condensation and tandem addition–elimination–cyclization reactions, highlighting its versatility in organic synthesis (Wang et al., 2014).
Halogen Bonding and Crystal Structures
The compound also plays a role in studies focusing on halogen bonding within crystal structures. Research demonstrates its ability to form O...I halogen-bonding interactions, which connect molecules into infinite chains. Such studies are crucial for understanding molecular interactions and designing materials with specific properties (Bauer, Milić, & Modrić, 2009).
Novel Heterocyclic Syntheses
Further, its reactivity has been explored in the synthesis of novel perianellated tetracyclic heteroaromatics, such as 5H-1-thia-3,5,6-triazaaceanthrylenes, indicating its significant potential in the development of new organic compounds with possible pharmaceutical applications (Mekheimer et al., 2005).
NMR Spectroscopic Studies
Additionally, the compound's derivatives have been subjects of detailed NMR spectroscopic studies to elucidate their structural and electronic characteristics. Such studies are pivotal for understanding the fundamental properties of chemical compounds, which is essential for their application in various fields, including materials science and drug discovery (Podányi et al., 1996).
Potential Antibacterial Agents
Research has also been conducted on quinoline-3-carboxylates derivatives for their potential as antibacterial agents, indicating the broader pharmacological interests in derivatives of this compound. The ability to inhibit bacterial growth makes these compounds valuable for further medicinal chemistry investigations (Krishnakumar et al., 2012).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate involves the condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine, followed by esterification with ethyl chloroformate.", "Starting Materials": [ "8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "phenethylamine", "ethyl chloroformate" ], "Reaction": [ "Step 1: Condensation of 8-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with phenethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid.", "Step 2: Esterification of the carboxylic acid group in 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine to form Ethyl 8-chloro-2-oxo-4-(phenethylamino)-1,2-dihydroquinoline-3-carboxylate." ] } | |
Número CAS |
1242854-90-5 |
Fórmula molecular |
C20H19ClN2O3 |
Peso molecular |
370.83 |
Nombre IUPAC |
ethyl 8-chloro-2-oxo-4-(2-phenylethylamino)-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19ClN2O3/c1-2-26-20(25)16-18(22-12-11-13-7-4-3-5-8-13)14-9-6-10-15(21)17(14)23-19(16)24/h3-10H,2,11-12H2,1H3,(H2,22,23,24) |
Clave InChI |
KRHBXMREDWMFKV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCCC3=CC=CC=C3 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![7-Bromospiro[1,2-dihydroindene-3,3'-oxolane]-2',5'-dione](/img/structure/B2728502.png)
![(E)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2728504.png)
![3,6,7,8-tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane] hydrochloride](/img/structure/B2728507.png)
![(5E)-5-[(4-methoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B2728509.png)





![N-[1-[5-Fluoro-6-(4-fluorophenyl)pyrimidin-4-yl]azetidin-3-yl]-N,1-dimethyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2728516.png)

![Ethyl 5-(4-ethoxy-4-oxobutanamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2728519.png)